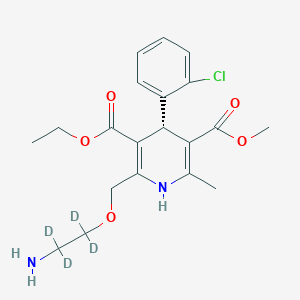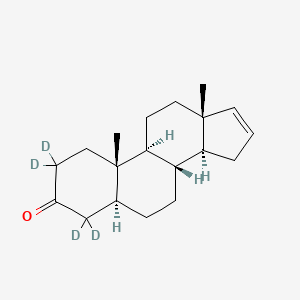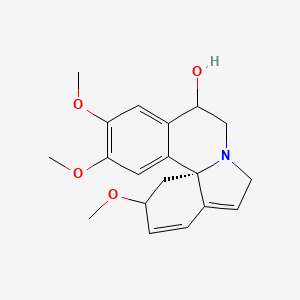
(+)-Erythrartine; 11-Hydroxyerysotrine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Erythrartine involves several steps, starting from naturally occurring precursors. One common method is the oxidative dearomatization of N-Cbz-L-tyrosine, followed by conjugate addition of the transition state amino moiety . The methanolic extract of the flowers undergoes conventional extraction and isolation procedures for alkaloids, with the alkaloidal fractions subjected to silica gel chromatography .
Industrial Production Methods: Industrial production of (+)-Erythrartine typically involves large-scale extraction from Erythrina herbacea flowers. The process includes solvent extraction, chromatographic separation, and purification to obtain the pure compound .
化学反応の分析
Types of Reactions: (+)-Erythrartine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions: Common reagents used in the reactions of (+)-Erythrartine include oxidizing agents like peroxynitrite and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed: The major products formed from the reactions of (+)-Erythrartine include oxidized derivatives like 10-hydroxy-11-oxoerysotrine and reduced forms such as erytharbine .
科学的研究の応用
(+)-Erythrartine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying alkaloid synthesis and reactivity . In biology, it has been investigated for its antioxidant properties and potential therapeutic effects . In medicine, (+)-Erythrartine is studied for its curare-like action and potential use as a tranquilizing agent . Additionally, it has industrial applications in the development of bioactive compounds and pharmaceuticals .
作用機序
The mechanism of action of (+)-Erythrartine involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to receptors in the nervous system, leading to a curare-like action that results in muscle relaxation . The compound also exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress .
類似化合物との比較
(+)-Erythrartine is unique among Erythrina alkaloids due to its specific structural features and biological activities. Similar compounds include erysotramidine, erytharbine, and 10,11-dioxoerysotrine . Compared to these compounds, (+)-Erythrartine has distinct antioxidant properties and a unique mechanism of action .
特性
分子式 |
C19H23NO4 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
(13bS)-2,11,12-trimethoxy-2,6,8,9-tetrahydro-1H-indolo[7a,1-a]isoquinolin-9-ol |
InChI |
InChI=1S/C19H23NO4/c1-22-13-5-4-12-6-7-20-11-16(21)14-8-17(23-2)18(24-3)9-15(14)19(12,20)10-13/h4-6,8-9,13,16,21H,7,10-11H2,1-3H3/t13?,16?,19-/m0/s1 |
InChIキー |
QWWCVLZNFFVFTR-ZVYVSMAVSA-N |
異性体SMILES |
COC1C[C@@]23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
正規SMILES |
COC1CC23C(=CCN2CC(C4=CC(=C(C=C34)OC)OC)O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


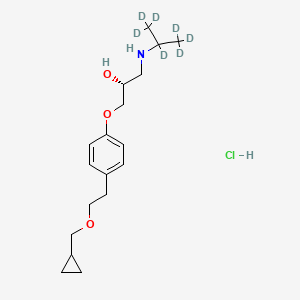
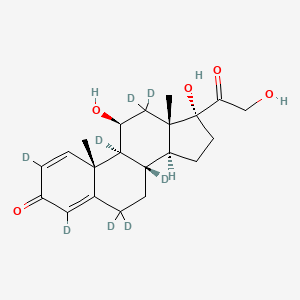
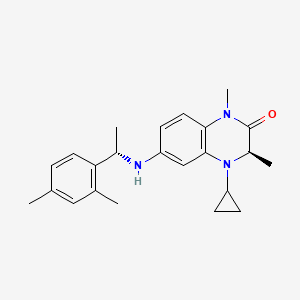

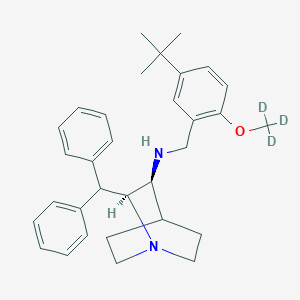
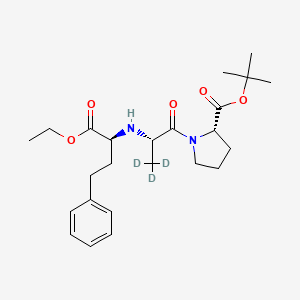
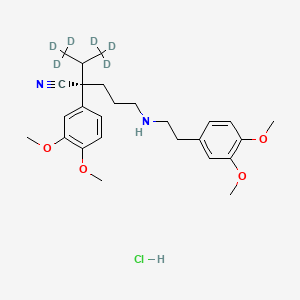
![5-[4-[(2-aminophenyl)carbamoyl]phenyl]-N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3-[ethyl(oxan-4-yl)amino]-2-methylbenzamide](/img/structure/B15145009.png)
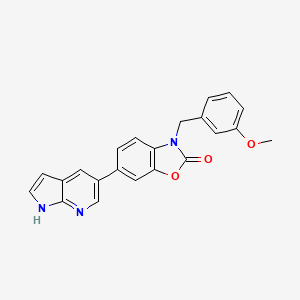
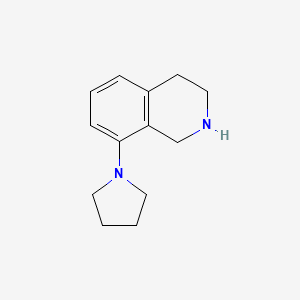
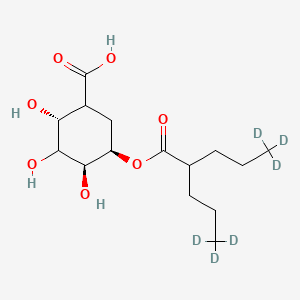
![4-(benzyloxy)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B15145053.png)
